2,2,4-Trimethylpentane-1,1-diol
Description
Properties
CAS No. |
50986-45-3 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2,4-trimethylpentane-1,1-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)5-8(3,4)7(9)10/h6-7,9-10H,5H2,1-4H3 |
InChI Key |
IUYYVMKHUXDWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)C(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentane-1,1-diol can be synthesized through several methods. One common method involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. This reaction produces this compound as a primary product. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 2-4 hours.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and controlled reaction environments ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes.
Substitution: Produces halides or esters.
Scientific Research Applications
2,2,4-Trimethylpentane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving diols.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of resins, coatings, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpentane-1,1-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties and Solubility
- Texanol®: Exhibits low water solubility but high compatibility with organic solvents, making it ideal for latex coatings .
- VLE Behavior: Binary mixtures of 2,2,4-trimethylpentane (the alkane analog) with alcohols (e.g., ethanol, 1-propanol) show azeotropic behavior and positive deviations from Raoult’s law, suggesting TMPD’s branched structure may influence solvent interactions .
- Hydrogen Bonding : The dual hydroxyl groups of TMPD enhance its ability to act as a reactive intermediate in esterification and polymer synthesis .
Industrial and Environmental Performance
Table 2: Application-Specific Advantages of TMPD vs. Alternatives
Q & A
Q. What are the common synthetic routes for 2,2,4-trimethylpentane-1,3-diol, and how do reaction conditions influence yield?
The compound is synthesized via aldol condensation of isobutyraldehyde followed by hydrogenation. Key variables include catalyst type (e.g., alkali hydroxides or metal catalysts), temperature (80–120°C), and solvent polarity. Microchannel reactors have been employed to enhance mixing efficiency, achieving yields >85% under continuous flow conditions compared to batch processes (~70%) . Optimization requires monitoring intermediate formation (e.g., 2,2,4-trimethyl-3-hydroxy-pentanal) via GC-MS or HPLC.
Q. What analytical methods are recommended for characterizing 2,2,4-trimethylpentane-1,3-diol purity and structure?
Use NMR (¹H/¹³C) to confirm stereochemistry and hydroxyl group positions. For example, the diol’s ¹H NMR spectrum shows distinct peaks at δ 1.0–1.2 ppm (methyl groups) and δ 3.4–3.6 ppm (hydroxyl protons). FT-IR analysis identifies O-H stretching (3200–3400 cm⁻¹) and C-O vibrations (1050–1150 cm⁻¹). Purity assessment via HPLC with a C18 column and UV detection at 210 nm is recommended .
Advanced Research Questions
Q. How can reaction kinetics be modeled for 2,2,4-trimethylpentane-1,3-diol synthesis in microreactors?
A pseudo-first-order kinetic model is applicable under excess isobutyraldehyde conditions. Rate constants (k) are temperature-dependent, with activation energies (~50 kJ/mol) derived from Arrhenius plots. Computational fluid dynamics (CFD) simulations validate mass transfer coefficients in microreactors, showing a 30% reduction in diffusion limitations compared to stirred tanks .
Q. What thermodynamic properties govern the phase behavior of 2,2,4-trimethylpentane-1,3-diol in multi-component systems?
Liquid-liquid equilibria (LLE) studies with hydrocarbons (e.g., hexane) and glycols (e.g., monoethylene glycol) reveal temperature-dependent miscibility. For example, at 283.15 K, the diol exhibits partial solubility in hexane (≤12 wt%), increasing to 25 wt% at 323.15 K. Activity coefficients calculated via UNIQUAC models align with experimental data (±5% error) .
Q. How do structural modifications (e.g., esterification) alter the compound’s physicochemical properties?
Esterification with isobutyric acid produces derivatives like 2,2,4-trimethylpentane-1,3-diol diisobutyrate (CAS 25265-77-4), which exhibit reduced polarity and enhanced thermal stability (decomposition temperature >200°C vs. 150°C for the diol). NMR and mass spectrometry confirm ester linkage formation, while Hansen solubility parameters predict compatibility with non-polar polymers .
Safety and Regulatory Considerations
Q. What safety protocols are critical for handling 2,2,4-trimethylpentane-1,3-diol in laboratory settings?
Occupational exposure limits (OELs) are not formally established, but workplace air monitoring is advised due to potential respiratory irritation. Use PPE (gloves, goggles) and fume hoods during synthesis. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste under ECHA guidelines .
Q. How does the compound comply with global regulatory frameworks like REACH?
It is listed as a phase-in substance under REACH (ECHA list), requiring safety data sheets (SDS) and risk assessments for industrial use. Derivatives (e.g., monoesters) may require separate registration if production exceeds 1 ton/year .
Data Contradictions and Resolution
Q. Why do reported solubility values for 2,2,4-trimethylpentane-1,3-diol vary across studies?
Discrepancies arise from differences in solvent purity (e.g., water content in hydrocarbons) and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Standardization using NIST-reference solvents and controlled humidity conditions (±2% RH) reduces variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
